

13C NMR analysis of 4-biphenylcarboxaldehyde

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Compound of Interest

Compound Name: 4-Phenylbenzaldehyde

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A comprehensive 13C NMR analysis of 4-biphenylcarboxaldehyde is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of its spectral data with related aromatic aldehydes, supported by experimental protocols and data visualization to facilitate clear interpretation.

Comparative 13C NMR Data

The 13C NMR spectrum of 4-biphenylcarboxaldehyde in chloroform-d (CDCl3) exhibits distinct signals corresponding to its thirteen carbon atoms. A comparison with the simpler aromatic aldehyde, benzaldehyde, and the symmetric dialdehyde, terephthalaldehyde, highlights the influence of the biphenyl moiety on the chemical shifts.



Compound	Carbon Atom Assignment	Chemical Shift (δ, ppm)
4-Biphenylcarboxaldehyde	C=O	192.0[1]
C4'	147.2[1]	
C1	139.7[1]	_
C1'	135.2[1]	_
C2, C6	130.3[1]	_
C3', C5'	129.0[1]	_
C2', C6'	128.5[1]	_
C4	127.7[1]	_
C3, C5	127.4[1]	
Benzaldehyde	C=O	~191-194[2]
C1	136.5[2]	
C4	134.4[2]	_
C3, C5	129.0[2]	_
C2, C6	129.7 (Note: A source citing 29.7 ppm is likely erroneous for aromatic carbons)[2]	_
Terephthalaldehyde	C=O	191.5
C1, C4	139.5	
C2, C3, C5, C6	130.0	_

Note: The chemical shifts for terephthalaldehyde are typical values and may vary slightly based on experimental conditions.

Experimental Protocol: 13C NMR Spectroscopy



A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like 4-biphenylcarboxaldehyde is outlined below.

1. Sample Preparation:

- Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.[3]
- Ensure the sample is fully dissolved to achieve a homogeneous solution. The use of an internal standard like tetramethylsilane (TMS) at 0 ppm is common for referencing the spectrum.[3]

2. Instrument Setup:

- The experiment is typically performed on a spectrometer with a field strength of 100 MHz or higher for 13C observation.
- Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.[3]
- Shim the magnetic field to optimize its homogeneity across the sample.[3]

3. Data Acquisition:

- A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments) is commonly used.[3]
- Pulse Angle: A flip angle of 30-45 degrees is often employed.[4]
- Acquisition Time: Typically set to 1-2 seconds.
- Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.
 For quantitative analysis, a longer delay (at least 5 times the longest T1 of the carbons) is necessary.[3]
- Number of Scans: This is adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.[3]



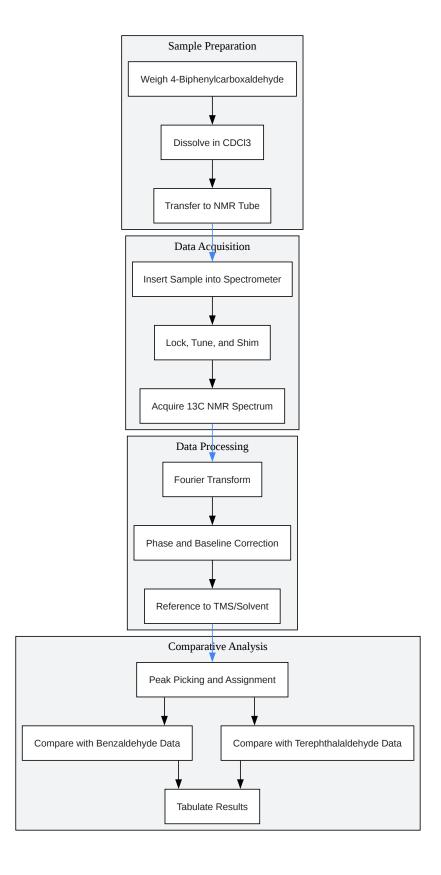
4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.[3]
- Perform baseline correction to obtain a flat baseline.[3]
- Reference the spectrum to the solvent peak or the internal standard (TMS at 0.0 ppm). The residual solvent peak for CDCl3 appears as a triplet at approximately 77.0 ppm.

Workflow for Comparative 13C NMR Analysis

The logical flow for the comparative analysis of 4-biphenylcarboxaldehyde and its alternatives is depicted in the following diagram.





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Caption: Workflow for 13C NMR analysis of 4-biphenylcarboxaldehyde.



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